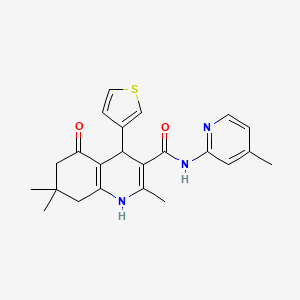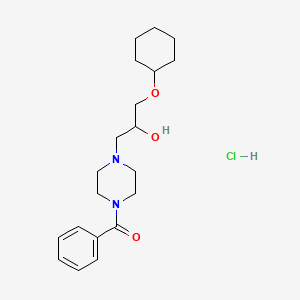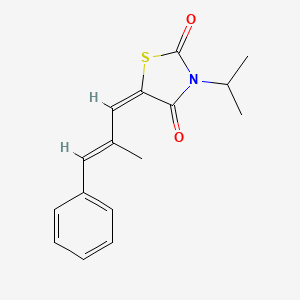![molecular formula C24H26N2O4S B5202507 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide, commonly known as DASAMBA, is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DASAMBA belongs to the family of sulfonamide compounds and has been synthesized using various methods.
作用機序
The mechanism of action of DASAMBA is not fully understood, but it is known to inhibit the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to the compaction of chromatin and the repression of gene expression. DASAMBA inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression (5).
Biochemical and Physiological Effects:
DASAMBA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDAC activity, and the improvement of cognitive function in animal models of Alzheimer's disease. DASAMBA has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines (6).
実験室実験の利点と制限
One of the advantages of using DASAMBA in lab experiments is its potential as a lead compound for the development of novel HDAC inhibitors and anticancer agents. DASAMBA is also relatively easy to synthesize and has good solubility in various solvents. However, one of the limitations of using DASAMBA in lab experiments is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of DASAMBA, including the development of more potent and selective HDAC inhibitors based on the DASAMBA scaffold, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the synthesis of DASAMBA derivatives and analogs may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, DASAMBA is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DASAMBA has been synthesized using various methods and has been shown to have potential as a lead compound for the development of novel HDAC inhibitors and anticancer agents. The mechanism of action of DASAMBA involves the inhibition of HDAC activity, leading to the activation of gene expression. DASAMBA has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the improvement of cognitive function in animal models of Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for the study of DASAMBA, including the development of more potent and selective HDAC inhibitors and the evaluation of its potential as a therapeutic agent for various diseases.
合成法
DASAMBA can be synthesized using various methods, including the reaction of 3,4-dimethyl aniline with p-toluenesulfonyl chloride to form 3,4-dimethyl-N-(p-toluenesulfonyl)aniline, which is then reacted with 2-methoxybenzyl chloride to form 3,4-dimethyl-N-(2-methoxybenzyl)-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-methylbenzoyl chloride to form 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide (DASAMBA) (1).
科学的研究の応用
DASAMBA has been extensively studied for its potential use in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, DASAMBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of histone deacetylases (HDACs) (2). In neuroscience, DASAMBA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (3). In drug discovery, DASAMBA has been used as a scaffold for the development of novel HDAC inhibitors and as a potential lead compound for the development of new anticancer agents (4).
特性
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16-10-12-21(13-18(16)3)26-31(28,29)23-14-19(11-9-17(23)2)24(27)25-15-20-7-5-6-8-22(20)30-4/h5-14,26H,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTPDBGPSJFBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxybenzyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)




![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)

